molecular formula C11H9NaO3S B079896 Sodium menasylate CAS No. 13035-04-6

Sodium menasylate

Cat. No.: B079896
CAS No.: 13035-04-6
M. Wt: 244.24 g/mol
InChI Key: WCUGDZILGGPIEZ-UHFFFAOYSA-M
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Description

Sodium menasylate is an organic compound with the molecular formula C11H9NaO3S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a sulfonic acid group and a methyl group attached to the naphthalene ring. This compound is commonly used in various industrial applications, particularly in the production of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium menasylate can be synthesized through the sulfonation of 6-methylnaphthalene with sulfuric acid, followed by neutralization with sodium hydroxide or sodium carbonate. The reaction typically involves heating 6-methylnaphthalene with concentrated sulfuric acid to introduce the sulfonic acid group. The resulting sulfonic acid is then neutralized with a sodium base to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes where 6-methylnaphthalene is fed into a reactor containing sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide or sodium carbonate, and the product is isolated through filtration and drying.

Chemical Reactions Analysis

Types of Reactions

Sodium menasylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the sulfonic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Oxidation of this compound can yield sulfonic acid derivatives with additional functional groups.

    Reduction: Reduction reactions typically produce sulfonate salts.

    Substitution: Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

Sodium menasylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound is employed in biochemical assays and as a reagent in various biological experiments.

    Industry: The compound is widely used in the production of surfactants, dispersants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sodium menasylate involves its interaction with molecular targets through its sulfonic acid group. This group can form strong ionic bonds with positively charged sites on proteins and other biomolecules, affecting their structure and function. The compound can also participate in various chemical reactions, altering the properties of the molecules it interacts with.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-2-naphthalenesulfonic acid sodium salt: Similar in structure but with a hydroxyl group instead of a methyl group.

    2-Naphthalenesulfonic acid sodium salt: Lacks the methyl group present in Sodium menasylate.

    2-Naphthalenesulfonic acid, polymer with formaldehyde, sodium salt: A polymeric form with different properties and applications.

Uniqueness

This compound is unique due to the presence of both a methyl group and a sulfonic acid group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, making it valuable in specific industrial and research applications.

Properties

CAS No.

13035-04-6

Molecular Formula

C11H9NaO3S

Molecular Weight

244.24 g/mol

IUPAC Name

sodium;6-methylnaphthalene-2-sulfonate

InChI

InChI=1S/C11H10O3S.Na/c1-8-2-3-10-7-11(15(12,13)14)5-4-9(10)6-8;/h2-7H,1H3,(H,12,13,14);/q;+1/p-1

InChI Key

WCUGDZILGGPIEZ-UHFFFAOYSA-M

SMILES

CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-].[Na+]

Isomeric SMILES

CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-].[Na+]

Key on ui other cas no.

13035-04-6

Origin of Product

United States

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